3-Amino-8-methoxy-6-quinolinecarboxylic acid
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Overview
Description
3-Amino-8-methoxy-6-quinolinecarboxylic acid is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-8-methoxy-6-quinolinecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-aminobenzonitrile with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-8-methoxy-6-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-8-methoxy-6-quinolinecarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-8-methoxy-6-quinolinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Known for its antibacterial properties.
2-Methyl-6-methoxy-4-quinolinecarboxylic acid: Used in fluorescence detection of aliphatic amines.
6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid: A fluorescence enhancement-type derivatizing reagent for amino compounds.
Uniqueness
3-Amino-8-methoxy-6-quinolinecarboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its amino and methoxy groups allow for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds. Additionally, its potential therapeutic applications in antimicrobial and anticancer research highlight its significance in medicinal chemistry .
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
3-amino-8-methoxyquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-4-7(11(14)15)2-6-3-8(12)5-13-10(6)9/h2-5H,12H2,1H3,(H,14,15) |
InChI Key |
SGBYNNOSNYZZDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)O)C=C(C=N2)N |
Origin of Product |
United States |
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